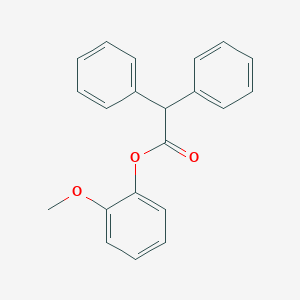![molecular formula C20H14Br2O2 B322417 2,4-dibromo-6-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B322417.png)
2,4-dibromo-6-methylphenyl [1,1'-biphenyl]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dibromo-6-methylphenyl [1,1'-biphenyl]-4-carboxylate is an organic compound with the molecular formula C20H14Br2O2 It is a derivative of biphenyl carboxylate, featuring bromine and methyl substituents on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-methylphenyl [1,1'-biphenyl]-4-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dibromo-6-methylphenyl [1,1'-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted biphenyl carboxylates, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
2,4-dibromo-6-methylphenyl [1,1'-biphenyl]-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the design of new pharmaceuticals.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism by which 2,4-dibromo-6-methylphenyl [1,1'-biphenyl]-4-carboxylate exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form bonds with other molecules. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, potentially affecting their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromo-6-(bromomethyl)phenol: Another brominated phenol derivative with similar reactivity.
Phenol, 2,6-dibromo-4-methyl-: A related compound with bromine and methyl substituents on the phenol ring.
Uniqueness
2,4-dibromo-6-methylphenyl [1,1'-biphenyl]-4-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This combination of substituents can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H14Br2O2 |
|---|---|
Poids moléculaire |
446.1 g/mol |
Nom IUPAC |
(2,4-dibromo-6-methylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C20H14Br2O2/c1-13-11-17(21)12-18(22)19(13)24-20(23)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3 |
Clé InChI |
XQHUOKYXRAPACW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Br)Br |
SMILES canonique |
CC1=CC(=CC(=C1OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-4-oxo-4-[2-(phenylacetyl)hydrazino]butanamide](/img/structure/B322337.png)
![1-[(2,4-dibromo-6-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B322343.png)
![N,2-diphenyl-N-{2-[(phenylacetyl)anilino]ethyl}acetamide](/img/structure/B322345.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B322346.png)









